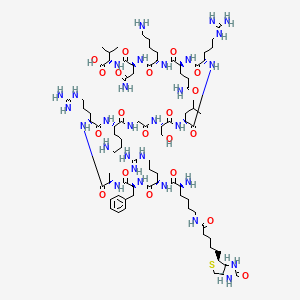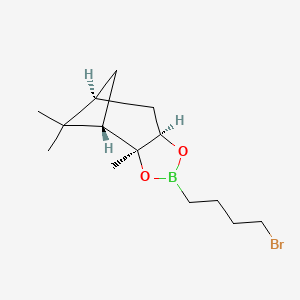
K(Biotin)-rfarkgslrqknv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K(Biotin)-rfarkgslrqknv is a peptide that has been gaining attention in the scientific community due to its potential applications in research. This peptide is synthesized using a specific method and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
K(Biotin)-rfarkgslrqknv acts as a ligand for streptavidin, a protein that binds biotin with high affinity. This interaction can be used to label proteins with biotin for detection or purification purposes.
Biochemical and Physiological Effects:
K(Biotin)-rfarkgslrqknv has been shown to have minimal effects on biochemical and physiological processes, making it an ideal tool for studying specific protein interactions without interfering with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using K(Biotin)-rfarkgslrqknv in lab experiments include its high binding affinity for streptavidin, its stability under a wide range of conditions, and its ability to label proteins with biotin. However, its limitations include the need for streptavidin to be present in the experiment and the potential for non-specific binding to other proteins.
Orientations Futures
For research on K(Biotin)-rfarkgslrqknv include exploring its potential applications in drug discovery and development, as well as investigating its use in imaging and diagnostic techniques. Additionally, further studies could be conducted to optimize the synthesis method and improve the overall efficiency of the peptide.
Méthodes De Synthèse
K(Biotin)-rfarkgslrqknv is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
K(Biotin)-rfarkgslrqknv has been used in various scientific research applications, including protein-protein interactions, receptor-ligand binding studies, and enzyme assays. It has also been used as a tool for studying protein trafficking and localization.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H144N30O20S/c1-44(2)38-55(76(128)106-53(27-19-37-98-82(93)94)71(123)107-54(30-31-61(87)115)74(126)105-50(24-12-15-33-85)72(124)110-57(40-62(88)116)77(129)112-65(45(3)4)79(131)132)108-78(130)58(42-114)101-64(118)41-99-69(121)49(23-11-14-32-84)104-70(122)51(25-17-35-96-80(89)90)102-67(119)46(5)100-75(127)56(39-47-20-7-6-8-21-47)109-73(125)52(26-18-36-97-81(91)92)103-68(120)48(86)22-13-16-34-95-63(117)29-10-9-28-60-66-59(43-134-60)111-83(133)113-66/h6-8,20-21,44-46,48-60,65-66,114H,9-19,22-43,84-86H2,1-5H3,(H2,87,115)(H2,88,116)(H,95,117)(H,99,121)(H,100,127)(H,101,118)(H,102,119)(H,103,120)(H,104,122)(H,105,126)(H,106,128)(H,107,123)(H,108,130)(H,109,125)(H,110,124)(H,112,129)(H,131,132)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)(H2,111,113,133)/t46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJKYAKGCDHSFB-NICFTXIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H144N30O20S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1914.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)




